The mechanism of action of sulfonamide derivatives, including those similar to "3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid," has been explored in various contexts. For instance, sulfonamide analogs have been evaluated for their selective inhibition of EP3 receptors, which are implicated in various physiological and pathological processes1. Additionally, N-sulfonylamino acid derivatives have been synthesized and shown to be potent inhibitors of type IV collagenase (MMP-9 and MMP-2), which play a crucial role in tumor growth and metastasis. The structure of the sulfonamide moiety significantly affects their inhibitory activities, and modifications to this structure can enhance selectivity and oral bioavailability3.
In medicinal chemistry, the sulfonamide derivatives have been investigated for their potential as therapeutic agents. The analogs of "3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid" have shown promise as EP3 receptor antagonists, which could be beneficial in treating diseases where prostaglandin E2 signaling is involved1. Moreover, the inhibition of MMP-9 and MMP-2 by N-sulfonylamino acid derivatives suggests their application in cancer treatment, as these enzymes are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis3.
In material science, the synthesis of metal complexes with sulfonamide ligands, including those similar to the compound , has been explored. These complexes have been characterized and analyzed for their potential applications. For example, the metal complexes of 3-methyl-2-(phenylsulfonamido)butanoic acid have been studied for their antimicrobial and enzyme inhibition activities, as well as their potential as antioxidants2.
The antimicrobial and enzyme inhibition properties of sulfonamide derivatives and their metal complexes have been a focus of research. Triorganotin carboxylates, for instance, demonstrate high activity against bacterial strains and fungi, while transition metal carboxylates have shown moderate antioxidant activity. Nickel carboxylates, in particular, have exhibited significant activity against butyrylcholine esterase, indicating potential applications in the treatment of diseases related to enzyme dysfunction2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4